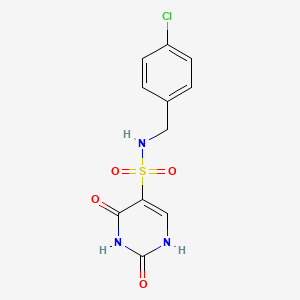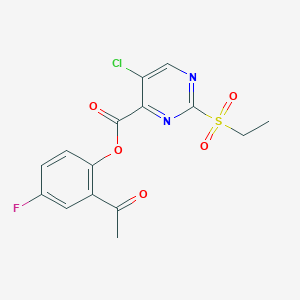![molecular formula C21H23N3O4 B11293837 2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11293837.png)
2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down. The systematic name reveals its structure:
2-(3,5-dimethylphenoxy): This part consists of a phenoxy group (C₆H₅O) attached to a 3,5-dimethylphenyl ring.
N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]: Here, we have an oxadiazole ring (a five-membered heterocycle containing nitrogen and oxygen) linked to a 4-propoxyphenyl group.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form the phenoxyacetamide intermediate. Subsequent cyclization with 4-propoxyaniline and hydrazine hydrate yields the desired oxadiazole ring.
Reaction Conditions:Chloroacetyl chloride reaction: 3,5-dimethylphenol reacts with chloroacetyl chloride in a solvent like dichloromethane or chloroform.
Cyclization: The cyclization step typically occurs in anhydrous conditions using a base (such as triethylamine) and a suitable solvent (e.g., acetonitrile).
Industrial Production: Industrial-scale production may involve continuous flow processes or batch reactions. Optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the phenolic group to a quinone or other oxidized forms.
Substitution: The phenoxy group can be substituted with various functional groups.
Reduction: Reduction of the oxadiazole ring may yield different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or aryl halides.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on the specific reaction conditions and substituents. For example, oxidation could yield a quinone derivative, while substitution might lead to various analogs.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential drug candidates due to its unique structure.
Chemical Biology: As a probe to study biological processes.
Materials Science: For designing functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-4-9-26-17-7-5-16(6-8-17)20-23-21(24-28-20)22-19(25)13-27-18-11-14(2)10-15(3)12-18/h5-8,10-12H,4,9,13H2,1-3H3,(H,22,24,25) |
InChI Key |
HOYLTLCPUNVHBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11293754.png)
![2-ethoxy-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11293755.png)

![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11293786.png)


![1-methyl-N~6~-(4-methylbenzyl)-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11293802.png)

![9-(4-ethoxyphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11293807.png)
![5-amino-1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11293808.png)
![1-[5-(3-chlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B11293844.png)
![3-[(4-Fluorophenoxy)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11293850.png)
![2-{3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(piperidin-1-yl)ethanone](/img/structure/B11293857.png)
![2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11293861.png)
